1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(m-tolyl)-2-thiourea
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Overview
Description
1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(m-tolyl)-2-thiourea is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(m-tolyl)-2-thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Propionyl Group: This step involves the acylation of the quinazolinone core with propionyl chloride or a similar reagent.
Attachment of the m-Tolyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(m-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiourea moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(m-tolyl)-2-thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in disease pathways.
Receptor Binding: Modulating the activity of receptors to produce therapeutic effects.
Pathway Modulation: Affecting signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Thiourea Derivatives: Compounds with similar thiourea moieties but different aromatic groups.
Uniqueness
1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(m-tolyl)-2-thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
72045-70-6 |
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Molecular Formula |
C25H22N4O2S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C25H22N4O2S/c1-16-9-8-12-19(15-16)26-25(32)28-23(30)17(2)29-22(18-10-4-3-5-11-18)27-21-14-7-6-13-20(21)24(29)31/h3-15,17H,1-2H3,(H2,26,28,30,32) |
InChI Key |
KUYPJSHMCCYNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C(C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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